

# 2-Chlorodibenzofuran CAS number and molecular structure

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## Compound of Interest

Compound Name: 2-Chlorodibenzofuran

Cat. No.: B1219818

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## In-Depth Technical Guide: 2-Chlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chlorodibenzofuran**, including its chemical identity, physicochemical properties, and relevant experimental methodologies.

## Chemical Identity and Properties

**2-Chlorodibenzofuran** is a monochlorinated derivative of dibenzofuran. It belongs to the larger family of chlorinated dibenzofurans (CDFs), which are a group of persistent organic pollutants. While some CDFs, particularly those with chlorine atoms at the 2, 3, 7, and 8 positions, are known for their high toxicity, the toxicological profile of **2-Chlorodibenzofuran** is less characterized.

CAS Number: 51230-49-0[1]

## Molecular Structure

The molecular structure of **2-Chlorodibenzofuran** consists of a dibenzofuran core with a single chlorine atom substituted at the second position.

Caption: Molecular Structure of **2-Chlorodibenzofuran**

## Physicochemical Data

A summary of the available physicochemical data for **2-Chlorodibenzofuran** is presented in the table below. Data for the parent compound, dibenzofuran, is included for comparison where specific data for the chlorinated analog is unavailable.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>7</sub> ClO
Molecular Weight	202.64 g/mol
CAS Number	51230-49-0
IUPAC Name	2-chlorodibenzofuran
Synonyms	2-Monochlorodibenzofuran
Melting Point	Data not available
Boiling Point	Data not available (Dibenzofuran: 287 °C)
Water Solubility	Sparingly soluble (general for CDFs)
Kovats Retention Index	1707 (Standard non-polar)

## Experimental Protocols

Detailed experimental protocols for the synthesis, analysis, and biological assessment of **2-Chlorodibenzofuran** are not widely reported in the literature. The following sections provide generalized methodologies that are applicable to chlorinated dibenzofurans and can be adapted for **2-Chlorodibenzofuran**.

## Synthesis of Chlorinated Dibenzofurans

A specific, detailed protocol for the synthesis of **2-Chlorodibenzofuran** is not readily available. However, a general approach for the synthesis of chlorinated dibenzofurans involves the Ullmann condensation of a chlorinated phenol with a chlorinated benzene derivative, followed by cyclization.

General Protocol for Ullmann Condensation and Cyclization:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine the appropriate chlorinated phenol and chlorinated benzene derivative in a high-boiling point solvent such as diphenyl ether.
- **Catalyst Addition:** Add a copper catalyst, such as copper(I) oxide or copper powder, and a base, such as potassium carbonate.
- **Reaction:** Heat the mixture to reflux under a nitrogen atmosphere for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture and filter to remove the catalyst and any inorganic salts.
- **Extraction:** Extract the filtrate with an organic solvent (e.g., toluene) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the chlorinated diphenyl ether intermediate.
- **Cyclization:** The chlorinated diphenyl ether can be cyclized to the corresponding dibenzofuran by heating with a palladium catalyst, such as palladium(II) acetate, in the presence of a base and a suitable solvent.

## Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the detection and quantification of chlorinated dibenzofurans in various matrices.

General GC-MS Protocol:

- **Sample Preparation:** Extract the sample with a suitable organic solvent (e.g., hexane, toluene). The extract may require cleanup steps, such as column chromatography on silica gel or alumina, to remove interfering substances.

- Instrumentation: Use a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC-HRMS) for optimal sensitivity and selectivity.
- GC Conditions:
  - Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used.
  - Carrier Gas: Helium at a constant flow rate.
  - Injector: Splitless injection is commonly employed for trace analysis.
  - Temperature Program: A temperature gradient is used to separate the different CDF congeners. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure elution of all analytes.
- MS Conditions:
  - Ionization: Electron ionization (EI) at 70 eV.
  - Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity by monitoring for the specific m/z values of the target analytes and their isotopologues.
- Quantification: Quantification is typically performed using an isotope dilution method with <sup>13</sup>C-labeled internal standards.

## Biological Assay: Aryl Hydrocarbon Receptor (AhR) Binding

The toxicity of many chlorinated dibenzofurans is mediated through their binding to the aryl hydrocarbon receptor (AhR). An *in vitro* competitive binding assay can be used to determine the affinity of **2-Chlorodibenzofuran** for the AhR.

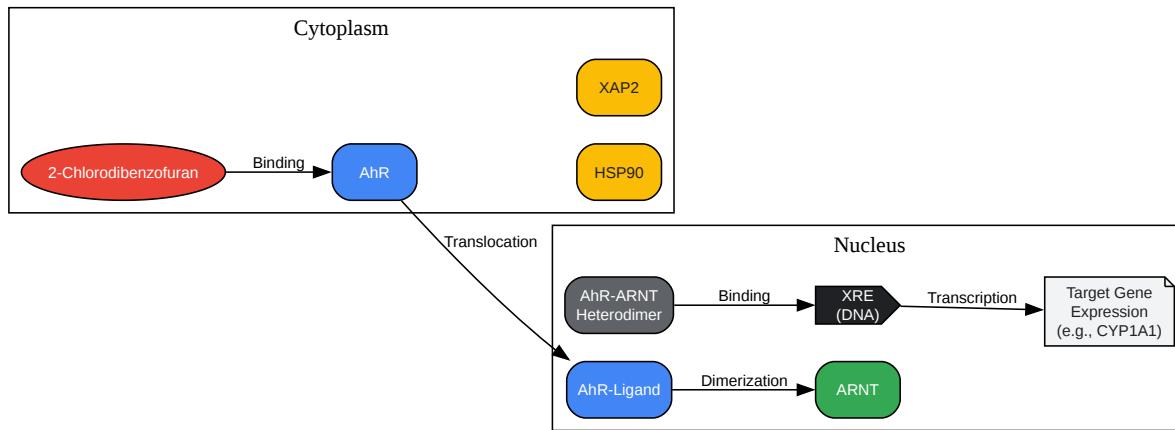
General AhR Competitive Binding Assay Protocol:

- Preparation of Cytosol: Prepare a cytosolic fraction containing the AhR from a suitable source, such as rat liver or a cultured cell line (e.g., Hepa-1c1c7).

- Radioligand: Use a high-affinity radiolabeled AhR ligand, such as [<sup>3</sup>H]-2,3,7,8-tetrachlorodibenzo-p-dioxin ([<sup>3</sup>H]-TCDD), as the tracer.
- Competitive Binding:
  - Incubate a constant concentration of the cytosolic protein and the radioligand with varying concentrations of the unlabeled competitor (**2-Chlorodibenzofuran**).
  - Include a control with no competitor (total binding) and a control with a large excess of unlabeled TCDD (non-specific binding).
- Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) assay or charcoal-dextran adsorption.
- Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC<sub>50</sub> value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined by fitting the data to a sigmoidal dose-response curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

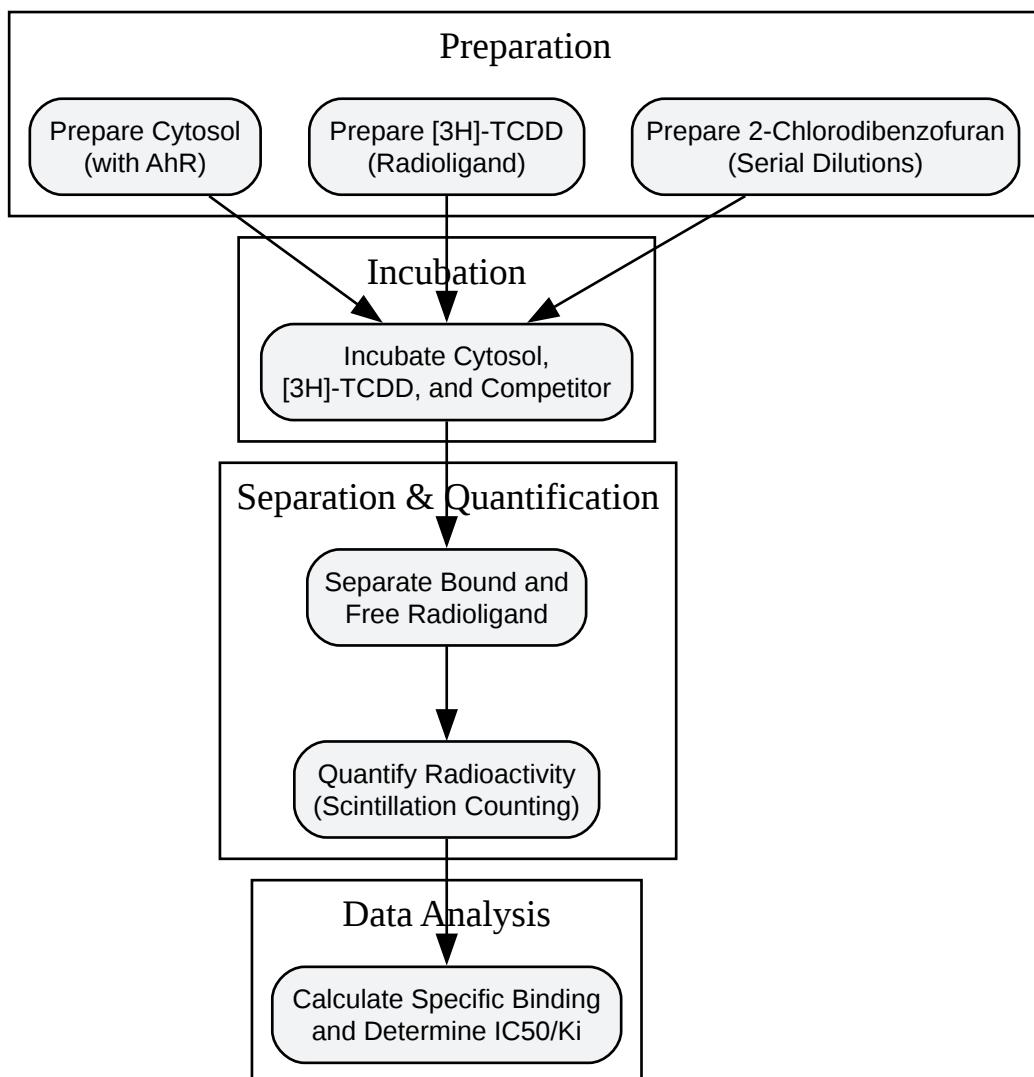
## Signaling and Workflow Diagrams

The following diagrams illustrate the general signaling pathway of AhR activation by ligands like CDFs and a typical workflow for a competitive binding assay.



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Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.



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Caption: Experimental Workflow for AhR Competitive Binding Assay.

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## References

- 1. 2-Chlorodibenzofuran | C<sub>12</sub>H<sub>7</sub>ClO | CID 32781 - PubChem [pubchem.ncbi.nlm.nih.gov]

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